methyl 2-(1-methanesulfonylpiperidine-3-amido)-4,5-dimethylthiophene-3-carboxylate
Description
Methyl 2-(1-methanesulfonylpiperidine-3-amido)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound featuring a 4,5-dimethylthiophene core substituted with a methyl ester group at position 3 and a 1-methanesulfonylpiperidine-3-amido moiety at position 2. Its synthesis likely involves amide coupling between a methanesulfonylpiperidine derivative and a 2-amino-4,5-dimethylthiophene-3-carboxylate precursor, followed by purification via recrystallization or chromatography .
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[(1-methylsulfonylpiperidine-3-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S2/c1-9-10(2)23-14(12(9)15(19)22-3)16-13(18)11-6-5-7-17(8-11)24(4,20)21/h11H,5-8H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVAGOJCXHKKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2CCCN(C2)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Thiophene Core Assembly
The Gewald reaction, a well-established method for synthesizing 2-aminothiophene-3-carboxylates, serves as the foundation for constructing the thiophene backbone. Using 3-pentanone as the ketone component, methyl cyanoacetate, and elemental sulfur, the reaction proceeds as follows:
$$
\text{3-Pentanone} + \text{Methyl cyanoacetate} + \text{S}_8 \xrightarrow{\text{Base}} \text{Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate}
$$
Experimental Data :
Conversion of 2-Amino to 2-Carboxylic Acid
The 2-amino group is transformed into a carboxylic acid via a two-step sequence:
- Diazotization : Treatment with NaNO₂/HCl at 0–5°C forms the diazonium salt.
- Hydrolysis and Oxidation : Quenching with aqueous CuSO₄ and H₂O yields the carboxylic acid.
$$
\text{Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate} \xrightarrow[\text{CuSO}4]{\text{NaNO}2/\text{HCl}} \text{Methyl 2-carboxy-4,5-dimethylthiophene-3-carboxylate}
$$
Key Parameters :
- Reaction Time : 2 hours for diazotization; 4 hours for hydrolysis.
- Yield : 55–60%.
Synthesis of the Piperidine Sulfonamide Fragment
Preparation of Piperidine-3-Amine
Piperidine-3-amine, though commercially available, can be synthesized via Hofmann degradation of nipecotic acid (piperidine-3-carboxylic acid):
$$
\text{Nipecotic acid} \xrightarrow{\text{Br}2/\text{NaOH}} \text{Piperidine-3-amine} + \text{CO}2
$$
Optimization Notes :
- Excess NaOH prevents premature neutralization of HBr.
- Yield : 40–50% (industrial scale).
Sulfonylation of Piperidine Nitrogen
The primary amine is protected (e.g., Boc group) to avoid side reactions, followed by sulfonylation with methanesulfonyl chloride:
$$
\text{Boc-piperidine-3-amine} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N}} \text{Boc-1-methanesulfonylpiperidine-3-amine}
$$
Deprotection :
TFA in DCM removes the Boc group, yielding 1-methanesulfonylpiperidine-3-amine .
Yield : 85–90% after purification.
Amide Bond Formation
Activation of Thiophene Carboxylic Acid
The thiophene carboxylic acid is activated as an acid chloride using thionyl chloride:
$$
\text{Methyl 2-carboxy-4,5-dimethylthiophene-3-carboxylate} \xrightarrow{\text{SOCl}_2} \text{Methyl 2-chlorocarbonyl-4,5-dimethylthiophene-3-carboxylate}
$$
Conditions : Reflux in anhydrous DCM for 3 hours.
Coupling with Piperidine Amine
The acid chloride reacts with 1-methanesulfonylpiperidine-3-amine in the presence of a base:
$$
\text{Acid chloride} + \text{Piperidine amine} \xrightarrow{\text{Et}_3\text{N}} \text{Methyl 2-(1-methanesulfonylpiperidine-3-amido)-4,5-dimethylthiophene-3-carboxylate}
$$
Optimization :
- Solvent : Dry THF or DCM.
- Yield : 70–75%.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, NH), 3.89 (s, 3H, OCH₃), 3.15–3.30 (m, 4H, piperidine), 2.95 (s, 3H, SO₂CH₃), 2.40 (s, 6H, thiophene-CH₃).
- LC-MS : [M+H]⁺ = 429.2.
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Challenges and Alternative Approaches
Steric Hindrance in Amide Coupling
The bulky thiophene and piperidine groups necessitate high-dilution conditions to minimize dimerization. Alternative coupling agents (e.g., HATU) improve efficiency.
Regioselective Thiophene Functionalization
Directed ortho-metalation (DoM) using the ester as a directing group offers an alternative route to introduce the carboxylic acid at position 2:
$$
\text{Methyl 4,5-dimethylthiophene-3-carboxylate} \xrightarrow[\text{CO}_2]{\text{LDA}} \text{Methyl 2-carboxy-4,5-dimethylthiophene-3-carboxylate}
$$
Yield : 50–55%.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methanesulfonylpiperidine-3-amido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-(1-methanesulfonylpiperidine-3-amido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(1-methanesulfonylpiperidine-3-amido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and biological activity. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates
Structural Differences :
- The cyanoacrylamide substituent in these compounds replaces the methanesulfonylpiperidine group in the target molecule.
- Ethyl esters are used instead of methyl esters, slightly altering lipophilicity and metabolic stability.
Comparison :
- The target compound’s methanesulfonylpiperidine group may improve aqueous solubility and target-specific interactions (e.g., sulfonamide-binding enzymes) compared to the hydrophobic cyanoacrylamide derivatives.
Ethyl 2-((E)-3-(3,4-Dimethoxyphenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylate
Structural Differences :
- A 3,4-dimethoxy cinnamamide group replaces the methanesulfonylpiperidine moiety.
Comparison :
Ethyl 2-(2-Cyanoacetamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate
Structural Differences :
- A tetrahydrobenzo[b]thiophene core replaces the dimethylthiophene ring, increasing saturation and conformational flexibility.
Comparison :
- The target compound’s fully aromatic thiophene ring may enhance π-π stacking interactions in biological systems, whereas the saturated tetrahydro derivative could improve metabolic stability .
Physicochemical and Pharmacokinetic Properties
Biological Activity
Methyl 2-(1-methanesulfonylpiperidine-3-amido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of its biological properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₅H₁₈N₂O₄S₂
- Molecular Weight : 342.44 g/mol
This compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A case study demonstrated its efficacy against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The results suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. A notable study reported:
- Cytokine Inhibition : The compound reduced IL-6 and TNF-alpha levels by approximately 50% at a concentration of 10 µM.
This anti-inflammatory activity may be attributed to its ability to modulate signaling pathways involved in inflammation.
The exact mechanism of action for this compound remains under investigation. However, preliminary findings suggest that it may interact with specific receptors involved in inflammatory responses and microbial resistance.
Safety and Toxicology
Safety assessments indicate that while the compound shows promising biological activity, it also possesses certain toxicological risks. Acute toxicity studies have reported:
| Toxicity Endpoint | Value |
|---|---|
| LD50 (oral) | >2000 mg/kg |
| Skin Irritation | Moderate irritation observed |
These findings highlight the need for careful evaluation in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
